
1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol
Übersicht
Beschreibung
1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol (DPD) is a synthetic compound that has been widely studied for its potential therapeutic properties. DPD belongs to the family of butynediols, which are known for their ability to inhibit the activity of various enzymes.
Wissenschaftliche Forschungsanwendungen
1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and tyrosinase. Topoisomerase II is an enzyme that is involved in DNA replication and repair, while tyrosinase is involved in the production of melanin.
1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol has also been studied for its potential anti-cancer properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Wirkmechanismus
The mechanism of action of 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol involves the inhibition of enzyme activity. 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol binds to the active site of enzymes and prevents them from performing their normal functions. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth of cancer cells. In addition, 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol has been shown to inhibit tyrosinase activity, which can lead to a decrease in melanin production.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol in lab experiments is its ability to inhibit enzyme activity. This can be useful in studying the role of enzymes in various biological processes. However, one limitation of using 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol is its potential toxicity. 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol has been shown to be toxic to some cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol. One area of research could focus on the development of new synthesis methods to increase the yield and purity of 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol. Another area of research could focus on the potential therapeutic applications of 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol, particularly in the treatment of cancer. Finally, future research could focus on the development of new derivatives of 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol with improved properties and reduced toxicity.
Eigenschaften
IUPAC Name |
1,1-diphenyl-4-pyridin-3-ylbut-2-yne-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-20(17-8-7-15-22-16-17)13-14-21(24,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-12,15-16,20,23-24H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMIIRGURJSQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CN=CC=C2)O)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5195106 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



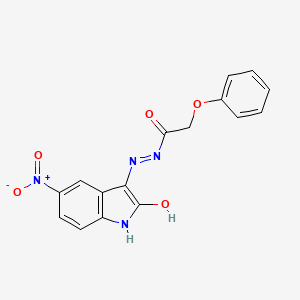

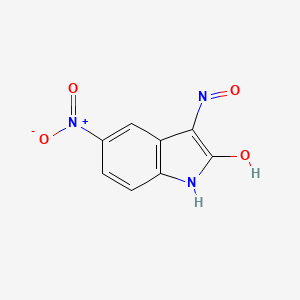

![2-[3-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B3827018.png)
![N-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B3827023.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-methylbenzohydrazide](/img/structure/B3827030.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B3827040.png)
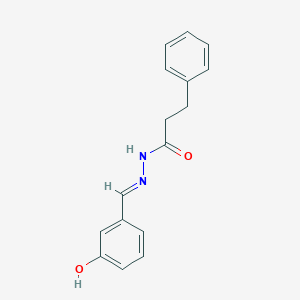
![4-[2-(1,2-dihydro-1-acenaphthylenylsulfonyl)ethyl]pyridine](/img/structure/B3827062.png)
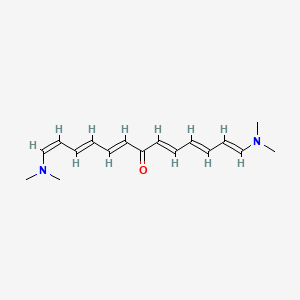
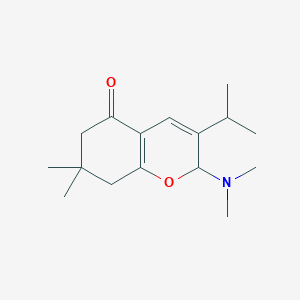
![N,N-dimethyl-3-(3-methyl-9H-indeno[2,1-c]pyridin-9-ylidene)-1-propen-1-amine](/img/structure/B3827079.png)
